molecular formula C13H15BrN2O2 B153344 tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate CAS No. 132873-77-9

tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate

Cat. No. B153344
M. Wt: 311.17 g/mol
InChI Key: RJQPRKXEVWZMAO-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is a chemical intermediate that can be utilized in various synthetic organic chemistry applications. While the provided papers do not directly discuss this compound, they do provide insights into similar tert-butyl compounds and their roles in synthesis, which can be extrapolated to understand the potential uses and characteristics of tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate.

Synthesis Analysis

The synthesis of related tert-butyl compounds often involves multi-step reactions with a focus on maintaining enantioselectivity and functional group compatibility. For instance, the enantioselective synthesis of a tert-butyl carbamate using iodolactamization as a key step suggests that similar strategies could be applied to the synthesis of tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate . Additionally, the use of tert-butyl groups in the synthesis of benzothiazole derivatives indicates that tert-butyl groups can be important for the stability and reactivity of the intermediates .

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be characterized using techniques such as NMR, IR, and X-ray crystallography. For example, tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was characterized and its crystal structure was determined, showing intermolecular interactions that stabilize the crystal lattice . These techniques could similarly be applied to determine the molecular structure of tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate.

Chemical Reactions Analysis

Tert-butyl compounds participate in a variety of chemical reactions. Nucleophilic substitutions and radical reactions are common, as seen with tert-butyl phenylazocarboxylates, which undergo reactions with aromatic amines, alcohols, and through radical pathways . These reactions could be relevant to the tert-butyl benzimidazole derivative , as the presence of the tert-butyl group may influence its reactivity in a similar manner.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by their functional groups and molecular structure. For instance, the thermal and crystallographic properties of tert-butyl benzodiazole derivatives have been studied, providing insights into their stability and behavior under various conditions . These properties are crucial for the handling and application of tert-butyl benzimidazole derivatives in synthetic processes.

Scientific Research Applications

  • "tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate" : This compound has a similar structure and might have some applications in scientific research. The exact applications would depend on the specific research context and objectives .
  • "tert-butyl (4-(bromomethyl)benzyl)carbamate" : This is another compound with a similar structure. It might have some applications in scientific research .
  • tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate : This compound has a similar structure and might have some applications in scientific research. The exact applications would depend on the specific research context and objectives .

  • tert-butyl (4-(bromomethyl)benzyl)carbamate : This is another compound with a similar structure. It might have some applications in scientific research .

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

tert-butyl 4-(bromomethyl)benzimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-8-15-11-9(7-14)5-4-6-10(11)16/h4-6,8H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQPRKXEVWZMAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C(C=CC=C21)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-methyl-benzimidazole-1-carboxylic acid tert-butyl ester (800 mg, 3.4 mmol) in CCl4 (7 mL) was added N-bromosuccinimide (730 mg, 4.1 mmol) and 2,2′-azobis(2-methylpropionitrile) (84 mg, 0.51 mmol). The resultant mixture was heated at reflux for 18 h after which it was filtered and concentrated to a yellow/orange syrup and crystals (1.4 g). Purification by column chromatography on silica gel (200:15—Hexanes:EtOAc) gave the desired title compound as a yellow syrup (635 mg, 60%). 1H NMR (300 MHz, CDCl3) δ 8.48 (s, 1H), 7.95 (dd, 1H, J=7.8, 1.5 Hz), 7.42–7.34 (m, 2H), 4.96 (s, 2H), 1.71 (s, 9H).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
730 mg
Type
reactant
Reaction Step One
Quantity
84 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-methylbenzimidazole-1-carboxylic acid, 1,1-dimethylethyl ester (6.50 g, 28.0 mmol) and N-bromosuccinimide (5.50 g, 30.9 mmol) in carbon tetrachloride (75 mmol) was stirred and irradiated with a 250 W flood lamp for 1 h. The reaction mixture was allowed to cool and the solid was filtered off and discarded. The filtrate was evaporated and purified by HPLC (20% ethyl acetate/hexanes) to give 4-(bromomethyl)benzimidazole-1-carboxylic acid, 1,1-dimethylethyl ester (3.69 g, 42%).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
75 mmol
Type
reactant
Reaction Step One

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